![molecular formula C9H7BrN2 B1397858 5-bromo-3-phenyl-1H-pyrazole CAS No. 1092533-03-3](/img/structure/B1397858.png)
5-bromo-3-phenyl-1H-pyrazole
Overview
Description
5-bromo-3-phenyl-1H-pyrazole is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .Molecular Structure Analysis
The molecular structure of 5-bromo-3-phenyl-1H-pyrazole consists of a pyrazole ring attached to a phenyl group and a bromine atom . The empirical formula of the compound is C9H7BrN2 .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been used in a variety of chemical reactions, including [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and oxidation employing bromine .Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
5-bromo-3-phenyl-1H-pyrazole: has been extensively studied for its potential as an anticancer agent. Its structure allows for interaction with various biological targets, which can be exploited to design compounds with specific anticancer activities. For instance, modifications of the pyrazole ring have led to derivatives that show promise in inhibiting cancer cell growth and proliferation .
Agriculture: Pesticides and Herbicides
In the agricultural sector, pyrazole derivatives are used to develop new pesticides and herbicides. The bromo and phenyl groups in 5-bromo-3-phenyl-1H-pyrazole can be modified to enhance the compound’s bioactivity against a wide range of agricultural pests, providing a tool for crop protection .
Coordination Chemistry: Metal Ion Extraction
Pyrazole compounds, including 5-bromo-3-phenyl-1H-pyrazole , exhibit interesting coordination properties. They are used in the extraction of metal ions, which is crucial in various industrial processes. Additionally, they play a role in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis .
Organometallic Chemistry: Catalyst Development
The pyrazole moiety is a key component in the development of organometallic catalysts. These catalysts are used in a variety of chemical reactions, including those that are important for pharmaceutical synthesis. The presence of a bromo substituent allows for further functionalization, which can tailor the catalyst’s activity .
Pharmaceutical Applications: Anti-inflammatory and Analgesic
Pyrazole derivatives are known for their anti-inflammatory and analgesic properties5-bromo-3-phenyl-1H-pyrazole can serve as a scaffold for developing new drugs that target inflammatory pathways, offering potential treatments for conditions like arthritis and pain management .
Biochemistry: Enzyme Inhibition
In biochemistry, 5-bromo-3-phenyl-1H-pyrazole is used to study enzyme inhibition. Its structure allows it to bind to the active sites of enzymes, thereby modulating their activity. This has implications for the development of drugs that can selectively inhibit enzymes involved in disease processes .
Mechanism of Action
Target of Action
For instance, some pyrazoles have been found to interact with estrogen receptors alpha and beta . It’s important to note that the specific targets can vary depending on the exact structure and functional groups of the pyrazole compound.
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with their targets . This could potentially lead to changes in the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
For instance, some pyrazoles have been reported to inhibit oxidative phosphorylation and ATP exchange reactions .
Result of Action
Pyrazoles in general are known for their diverse biological activities, which can include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .
Action Environment
It’s known that the associations between pyrazole molecules can depend strongly on the type of solvent, as more polar protic solvents can divert the intermolecular interactions towards themselves .
Safety and Hazards
Future Directions
Pyrazole derivatives have been the focus of many research studies due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research may focus on developing these new hybrids as potential antimicrobial agents . The compounds could also be potential inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .
properties
IUPAC Name |
5-bromo-3-phenyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFVURICDHUWHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1092533-03-3 | |
Record name | 5-Bromo-3-phenyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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